![molecular formula C23H17Cl2N3O5S B2504061 Ethyl 5-(2,4-dichlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851952-06-2](/img/structure/B2504061.png)

Ethyl 5-(2,4-dichlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

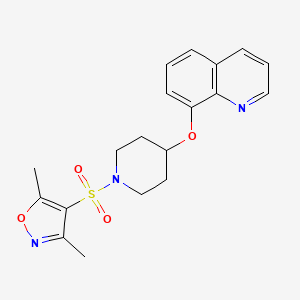

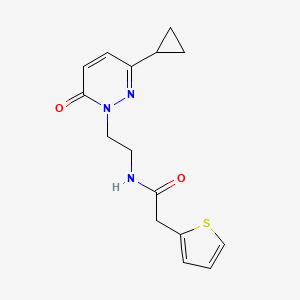

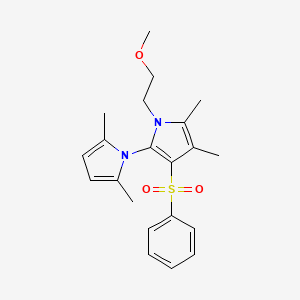

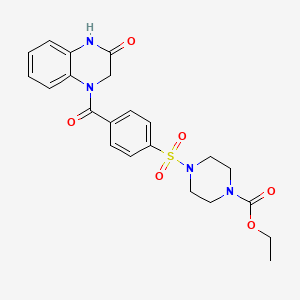

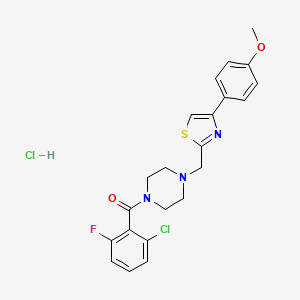

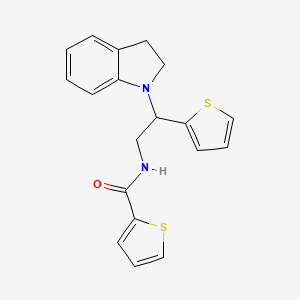

The compound , Ethyl 5-(2,4-dichlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate, is a complex organic molecule that appears to be related to a family of compounds known for their potential pharmacological activities. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be used to infer some aspects of the target compound.

Synthesis Analysis

The synthesis of related compounds often involves the formation of a key scaffold followed by subsequent functionalization. For instance, the synthesis of 1,4-dicarbonyl scaffolds like ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate is achieved through rearrangement reactions and can be applied to the synthesis of pyridazines, yielding products in moderate to high yields . Similarly, the starting material 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine is prepared through a reaction involving ethyl chloroacetate and sodium ethoxide, followed by various treatments to yield novel thieno[2,3-c]pyridazines with potential antibacterial activities . These methods suggest that the target compound could also be synthesized through a multi-step process involving the construction of a thieno[3,4-d]pyridazine core followed by functionalization with appropriate substituents.

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using spectral data and, in some cases, X-ray diffraction . The presence of heterocycles, such as pyridazines and thienopyridazines, is a common feature in these molecules. The target compound likely possesses a similar heterocyclic core, with additional substituents that may influence its electronic and steric properties. The dichlorobenzamido and methoxyphenyl groups attached to the thienopyridazine core would contribute to the molecule's overall conformation and electronic distribution.

Chemical Reactions Analysis

The reactivity of related compounds is influenced by the presence of reactive functional groups and the overall molecular structure. For example, the reaction of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylate with various nucleophilic reagents leads to the formation of different polyazanaphthalenes and pyridine derivatives . The target compound, with its amide and ester functionalities, may also undergo nucleophilic substitution reactions or participate in cycloaddition reactions, depending on the reaction conditions and the reagents used.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from the properties of similar compounds. For instance, the solubility, melting point, and stability of the compound would be influenced by its molecular structure, particularly the presence of electron-withdrawing or electron-donating substituents, as well as the overall polarity of the molecule. The antibacterial activity of related thieno[2,3-c]pyridazines suggests that the target compound may also exhibit biological activity, which could be explored in pharmacological studies.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Evaluation

Research focused on the synthesis of new derivatives with potential antimicrobial properties highlights the importance of compounds like Ethyl 5-(2,4-dichlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate in developing novel antimicrobials. For instance, Farag, Kheder, and Mabkhot (2008) explored the utility of related pyrimidine derivatives in synthesizing new compounds with evaluated antimicrobial activities, demonstrating the compound's potential role in addressing microbial resistance through novel therapeutic agents (Farag, Kheder, & Mabkhot, 2008).

Novel Synthetic Routes

The exploration of novel synthetic methods for related compounds, as demonstrated by Miyamoto, Kimura, Matsumoto, and Minami (1978), showcases the scientific interest in optimizing synthetic pathways for improved yields and efficiencies. This research provides insights into the methodologies that could be applicable to the synthesis of Ethyl 5-(2,4-dichlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate, emphasizing its relevance in synthetic organic chemistry (Miyamoto, Kimura, Matsumoto, & Minami, 1978).

Structural and Functional Characterization

The detailed characterization of structurally similar compounds, focusing on their potential biological activities and synthetic versatility, underscores the importance of Ethyl 5-(2,4-dichlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate in medicinal chemistry and drug design. Studies such as those by Ashton and Doss (1993) contribute to the understanding of the compound's structural properties and potential applications in designing more effective therapeutic agents (Ashton & Doss, 1993).

Eigenschaften

IUPAC Name |

ethyl 5-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17Cl2N3O5S/c1-3-33-23(31)19-16-11-34-21(26-20(29)15-9-4-12(24)10-17(15)25)18(16)22(30)28(27-19)13-5-7-14(32-2)8-6-13/h4-11H,3H2,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKJVLJMVPNZJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17Cl2N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(2,4-dichlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(tert-butyl)-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2503983.png)

![2-({[2-(4-Methylphenoxy)ethyl]amino}carbonyl)benzoic acid](/img/structure/B2503984.png)

![N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2503989.png)

![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2503992.png)